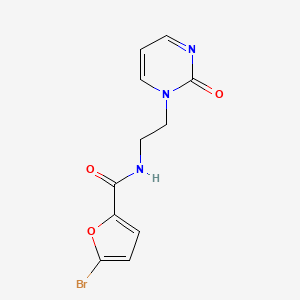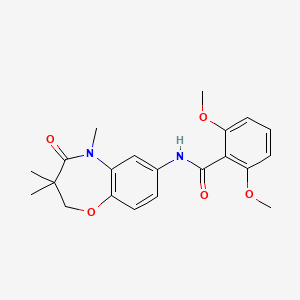
Methyl 6-(dimethylamino)-2-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(dimethylamino)-2-fluoronicotinate is a chemical compound that belongs to the class of fluorinated nicotinates It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the nicotinate structure
Mécanisme D'action
Target of Action
It is known that many compounds with similar structures, such as hexazinone , bind to the D-1 quinone protein of the electron transport chain in photosystem II .
Mode of Action
Similar compounds like hexazinone function by inhibiting photosynthesis . They bind to the D-1 quinone protein of the electron transport chain in photosystem II, thereby inhibiting photosynthesis and causing damage to membranes and cells .
Biochemical Pathways
Compounds with similar structures, such as hexazinone, affect the photosynthesis pathway . This results in the inhibition of the electron transport chain in photosystem II, leading to the death of the plant cells .
Pharmacokinetics
It’s worth noting that similar compounds like hexazinone are known to have high leaching potential, indicating they can be readily absorbed and distributed in the environment .
Result of Action
Similar compounds like hexazinone are known to inhibit photosynthesis, leading to the death of plant cells .
Action Environment
The action of Methyl 6-(dimethylamino)-2-fluoronicotinate can be influenced by various environmental factors. For instance, similar compounds like Hexazinone are known to degrade approximately 10% in five weeks when exposed to artificial sunlight in distilled water . Degradation in natural waters can be three to seven times greater .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(dimethylamino)-2-fluoronicotinate typically involves the reaction of 6-chloronicotinic acid with dimethylamine and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom and the dimethylamino group. The process can be summarized as follows:
Starting Material: 6-chloronicotinic acid.
Reagents: Dimethylamine, fluorinating agent (e.g., Selectfluor).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile, at a temperature range of 0-50°C, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the process is achieved through optimization of reaction conditions and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(dimethylamino)-2-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea, typically in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinates.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Methyl 6-(dimethylamino)-2-fluoronicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-(dimethylamino)-2-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 6-(dimethylamino)-2-bromonicotinate: Similar structure but with a bromine atom instead of fluorine.
Methyl 6-(dimethylamino)-2-iodonicotinate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl 6-(dimethylamino)-2-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. These characteristics make it a valuable compound in the development of pharmaceuticals and advanced materials.
Propriétés
IUPAC Name |
methyl 6-(dimethylamino)-2-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-12(2)7-5-4-6(8(10)11-7)9(13)14-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRVSQDSMWRGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride](/img/structure/B2827325.png)
![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)






![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)


![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)
![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)
